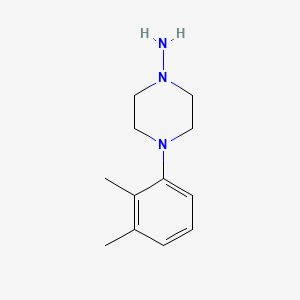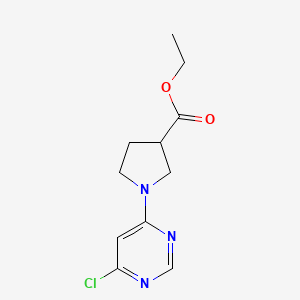![molecular formula C18H21ClN2O4 B1493358 (2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1493358.png)
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride is a compound that belongs to the class of aromatic amino acids. It is a hydrochloride salt form of phenylalanine, which is an essential amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine. It plays a crucial role in protein synthesis and various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylalanine can be synthesized through several methods. One common synthetic route involves the Strecker synthesis, where phenylacetaldehyde reacts with hydrogen cyanide and ammonia to form phenylalanine. Another method is the Erlenmeyer synthesis, which involves the reaction of phenylacetaldehyde with potassium cyanide and ammonium carbonate .
Industrial Production Methods
In industrial settings, phenylalanine is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce phenylalanine by optimizing the metabolic pathways involved in its biosynthesis. The fermentation broth is then subjected to various purification steps to isolate and crystallize phenylalanine .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Substitution: Phenylalanine can undergo substitution reactions, where the amino or carboxyl groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Tyrosine, dopamine, norepinephrine, epinephrine.
Reduction: Phenylethylamine.
Substitution: Various substituted phenylalanine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride has numerous applications in scientific research:
Mecanismo De Acción
Phenylalanine exerts its effects primarily through its role as a precursor for several important biomolecules. It is converted into tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then further metabolized into dopamine, norepinephrine, and epinephrine, which are critical neurotransmitters involved in various physiological processes. Elevated levels of these neurotransmitters are associated with improved mood and cognitive function .
Comparación Con Compuestos Similares
Phenylalanine is similar to other aromatic amino acids such as tyrosine and tryptophan. it is unique in its ability to serve as a precursor for both tyrosine and several neurotransmitters. Unlike tryptophan, which is a precursor for serotonin, phenylalanine is involved in the synthesis of catecholamines .
List of Similar Compounds
Tyrosine: An aromatic amino acid derived from phenylalanine.
Tryptophan: An essential amino acid and precursor for serotonin.
Phenylethylamine: A derivative of phenylalanine with various biological activities.
Propiedades
Fórmula molecular |
C18H21ClN2O4 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[3-[3-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C18H20N2O4.ClH/c19-15(17(21)22)9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16(20)18(23)24;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);1H/t15-,16-;/m0./s1 |
Clave InChI |
SKUPFVAQIMKUDN-MOGJOVFKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493275.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole-2-carboxylate](/img/structure/B1493278.png)


![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1493283.png)





![6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1493291.png)



